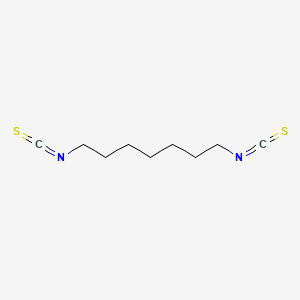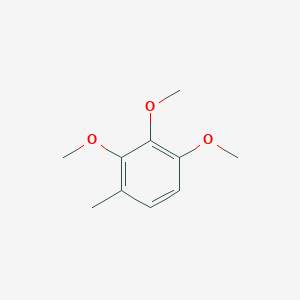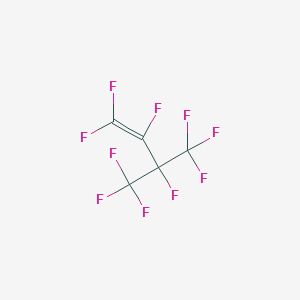
1-Hydroxy-7,8-epoxy-vitamin D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-7,8-epoxy-vitamin D3 is a derivative of vitamin D3, known for its unique structural features and potential biological activities. This compound is part of the broader family of vitamin D metabolites, which play crucial roles in various physiological processes, including calcium homeostasis and bone health .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-7,8-epoxy-vitamin D3 typically involves the oxidation of vitamin D3. One common method includes the use of oxidizing agents such as PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) to introduce the epoxy group at the 7,8-position . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes, utilizing similar reagents and conditions as in laboratory synthesis. The scalability of these methods ensures the compound can be produced in sufficient quantities for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-7,8-epoxy-vitamin D3 undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of additional hydroxylated or ketone derivatives.
Reduction: Reduction reactions can convert the epoxy group back to a double bond or other functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions:
Oxidation: PTAD, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation Products: 1-Keto-7,8-epoxy-vitamin D3, 1,25-dihydroxyvitamin D3.
Reduction Products: De-epoxidized derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a model compound to study oxidation and reduction mechanisms.
Biology: Investigated for its role in cellular processes and potential as a bioactive molecule.
Medicine: Explored for its potential therapeutic effects, particularly in bone health and calcium regulation.
Industry: Utilized in the development of fortified foods and supplements to enhance vitamin D content.
Mechanism of Action
The mechanism of action of 1-Hydroxy-7,8-epoxy-vitamin D3 involves its interaction with vitamin D receptors (VDR) in the body. Upon binding to VDR, the compound can modulate gene expression, influencing various biological pathways. This interaction is crucial for its role in calcium homeostasis and bone health .
Comparison with Similar Compounds
1,25-Dihydroxyvitamin D3: The active form of vitamin D3, known for its potent biological effects.
1-Keto-7,8-epoxy-vitamin D3: Another oxidation product of vitamin D3 with similar structural features.
25-Hydroxyvitamin D3: A major circulating form of vitamin D3, used as a biomarker for vitamin D status.
Uniqueness: 1-Hydroxy-7,8-epoxy-vitamin D3 is unique due to its specific structural modifications, which confer distinct biological activities. Its epoxy group at the 7,8-position and hydroxyl group at the 1-position differentiate it from other vitamin D metabolites, potentially offering unique therapeutic benefits .
Properties
Molecular Formula |
C27H44O3 |
|---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
(1R,3S,5Z)-5-[[(1R,2'R,3aR,4R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]spiro[2,3,3a,5,6,7-hexahydro-1H-indene-4,3'-oxirane]-2'-yl]methylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H44O3/c1-17(2)8-6-9-18(3)22-10-11-24-26(22,5)12-7-13-27(24)25(30-27)15-20-14-21(28)16-23(29)19(20)4/h15,17-18,21-25,28-29H,4,6-14,16H2,1-3,5H3/b20-15-/t18-,21-,22-,23+,24-,25-,26-,27-/m1/s1 |
InChI Key |
WWTNWZNWWAXQTJ-GSKAFWDHSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC[C@]23[C@H](O3)/C=C\4/C[C@H](C[C@@H](C4=C)O)O)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC23C(O3)C=C4CC(CC(C4=C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-isopropyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13427154.png)


![(1R,2R,3R,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride](/img/structure/B13427172.png)
![3-(Dimethoxymethyl)-4-[3-(trifluoromethyl)phenoxy]aniline](/img/structure/B13427182.png)
![1-isobutyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B13427184.png)
![4-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13427190.png)





![trideuteriomethyl N-[(2S)-1-[[4-[3-[5-chloro-2-fluoro-3-(trideuteriomethylsulfonylamino)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate](/img/structure/B13427213.png)

